molecular formula C10H12BrN5O4 B13921600 8-Bromo-3'-deoxyguanosine

8-Bromo-3'-deoxyguanosine

Cat. No.: B13921600
M. Wt: 346.14 g/mol
InChI Key: GYKHQPFPGSDWAF-JJXKXHSHSA-N
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Description

8-Bromo-3’-deoxyguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound is characterized by the presence of a bromine atom at the 8th position of the guanine base and the absence of a hydroxyl group at the 3’ position of the deoxyribose sugar. It has broad antitumor activity and is primarily used in scientific research for its potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted guanine derivatives.

    Oxidation Products: Oxidized forms of guanine.

    Reduction Products: Reduced guanine derivatives

Scientific Research Applications

8-Bromo-3’-deoxyguanosine has several scientific research applications:

    Chemistry: Used as a model compound to study DNA fidelity and repair mechanisms.

    Biology: Employed in the study of nucleic acid structure and protein-nucleic acid interactions.

    Medicine: Investigated for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies.

    Industry: Utilized in the development of nucleoside analogs for therapeutic purposes .

Mechanism of Action

The anticancer mechanism of 8-Bromo-3’-deoxyguanosine relies on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound incorporates into DNA, causing structural distortions that inhibit the replication process. This leads to the activation of cellular pathways that induce apoptosis, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3’-deoxyguanosine is unique due to its specific bromination at the 8th position and the absence of a hydroxyl group at the 3’ position. This structural modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound for antitumor research .

Properties

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-5-6(14-10(12)15-7(5)19)16(9)8-4(18)1-3(2-17)20-8/h3-4,8,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,8+/m0/s1

InChI Key

GYKHQPFPGSDWAF-JJXKXHSHSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO

Canonical SMILES

C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO

Origin of Product

United States

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